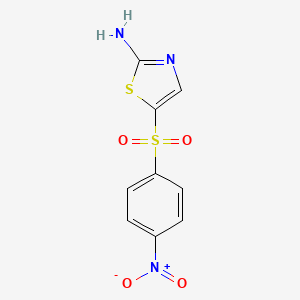

2-Amino-5-(4-nitrophenylsulfonyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77091. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTKCGAOXFHFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192679 | |

| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-05-4 | |

| Record name | 5-[(4-Nitrophenyl)sulfonyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39565-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl-2-aminothiazol-5-ylsulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published one-step synthesis, this document outlines a robust multi-step approach based on established chemical transformations. The synthesis involves the initial preparation of key intermediates, followed by a final coupling reaction to yield the target molecule.

Proposed Synthetic Pathway

The most viable synthetic route to this compound involves a two-step process:

-

Halogenation of 2-Aminothiazole: Synthesis of the key intermediate, 2-amino-5-bromothiazole, through the regioselective bromination of 2-aminothiazole.

-

Nucleophilic Aromatic Substitution: Reaction of 2-amino-5-bromothiazole with sodium 4-nitrobenzenesulfinate to yield the final product.

An alternative, though less direct, pathway involves the synthesis of 2-amino-5-(4-nitrophenylthio)thiazole followed by oxidation to the corresponding sulfone.

Below is a diagram illustrating the primary proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure details the regioselective bromination of 2-aminothiazole at the 5-position.[1]

Materials:

-

2-Aminothiazole

-

Glacial Acetic Acid

-

Bromine

-

Saturated aqueous solution of sodium bicarbonate

-

Ice

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 5°C.

-

Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water and dry under vacuum to yield 2-amino-5-bromothiazole.

Step 2: Synthesis of Sodium 4-Nitrobenzenesulfinate

This protocol describes the preparation of the sulfinate salt from 4-nitrobenzenesulfonyl chloride.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Sodium sulfite

-

Sodium bicarbonate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in water.

-

Add sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The sodium 4-nitrobenzenesulfinate will precipitate. Collect the solid by filtration.

-

Wash the solid with cold water and dry to obtain the desired salt.

Step 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the bromide in 2-amino-5-bromothiazole with the prepared sulfinate salt.

Materials:

-

2-Amino-5-bromothiazole

-

Sodium 4-nitrobenzenesulfinate

-

Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromothiazole (1 equivalent) in the anhydrous solvent.

-

Add sodium 4-nitrobenzenesulfinate (1.1 equivalents).

-

Heat the reaction mixture to 80-100°C.

-

Stir the reaction for 4-6 hours, monitoring its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthesis.

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1 | 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | 70-80 |

| 2 | 4-Nitrobenzenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Sodium 4-nitrobenzenesulfinate | 85-95 |

| 3 | 2-Amino-5-bromothiazole, Sodium 4-nitrobenzenesulfinate | Anhydrous DMF or DMSO | This compound | 50-60 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This guide presents a well-reasoned and detailed synthetic approach for this compound. The proposed pathway relies on established and reliable chemical reactions, providing a clear roadmap for researchers in the field. The provided experimental protocols, data tables, and workflow visualizations are intended to facilitate the successful synthesis and further investigation of this promising compound.

References

In-Depth Technical Guide: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

CAS Number: 39565-05-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is limited. This guide provides available information and extrapolates potential properties, synthesis, and biological activities based on structurally related compounds to facilitate future research.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole core functionalized at the 5-position with a 4-nitrophenylsulfonyl group. This structure combines the recognized pharmacophore of the 2-aminothiazole ring with the electron-withdrawing and potential biological activity of the nitrophenylsulfonamide moiety.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 39565-05-4 | [1] |

| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |

| Molecular Weight | 285.292 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CSC(=N2)N)--INVALID-LINK--[O-] | Inferred |

| InChI Key | GKTKCGAOXFHFTD-UHFFFAOYSA-N | [2] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | Indicates acute oral toxicity. |

| Causes serious eye irritation | H319 | Can cause significant irritation upon contact with eyes. |

This information is derived from safety data sheets and should be used for preliminary guidance only. A full risk assessment should be conducted before handling.[1]

Spectroscopic Characterization Profile

While specific spectral data for this compound is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. 7.5-8.5 ppm). - A singlet for the proton at the 4-position of the thiazole ring. - A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the 4-nitrophenyl group. - Carbons of the thiazole ring, with the carbon bearing the sulfonyl group being significantly downfield. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight (285.29 m/z for [M]⁺). - Fragmentation patterns showing the loss of SO₂, NO₂, and cleavage of the thiazole ring. |

| Infrared (IR) | - Characteristic stretches for N-H bonds of the amino group (approx. 3300-3500 cm⁻¹). - Asymmetric and symmetric stretches for the sulfonyl group (SO₂) (approx. 1350 and 1150 cm⁻¹). - Strong absorptions for the nitro group (NO₂) (approx. 1530 and 1350 cm⁻¹). - Aromatic C-H and C=C stretching frequencies. |

Proposed Synthesis and Experimental Protocol

Proposed Synthesis Workflow Diagram

Caption: A proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-bromothiazole [3]

-

Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add bromine (1 equivalent) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-5-bromothiazole.

Step 2: Synthesis of Sodium 2-amino-1,3-thiazole-5-sulfinate

-

Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of sodium sulfite (1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and filter to remove any unreacted starting material.

-

The aqueous solution containing the sodium sulfinate salt can be used directly in the next step or the product can be precipitated by adding a suitable salt.

Step 3: Synthesis of this compound

-

To the aqueous solution of sodium 2-amino-1,3-thiazole-5-sulfinate (1 equivalent), add 4-nitrochlorobenzene (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture to 80-100°C and stir vigorously for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.

-

Filter the solid product, wash with water, and then a small amount of cold ethanol.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

There are no direct studies on the biological activity of this compound. However, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and sulfonamide derivatives are known to exhibit a wide range of biological effects.[4][5]

Potential Therapeutic Areas Diagram

Caption: Potential therapeutic applications based on related compounds.

Discussion of Potential Activities:

-

Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties. The addition of the sulfonamide group, a well-known antibacterial pharmacophore, may enhance this activity.

-

Anticancer Activity: The 2-aminothiazole core is present in several anticancer drugs. Furthermore, a structurally related compound, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, has been shown to be an inhibitor of human Glutathione S-transferase P1-1 (GST P1-1).[4] GST P1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. This suggests that this compound could be investigated as a potential GST P1-1 inhibitor.

-

Antioxidant Activity: Studies on a series of 2-aminothiazole sulfonamide derivatives have demonstrated their potential as antioxidant agents, capable of scavenging free radicals.[4]

Proposed Mechanism of Action (Hypothetical Pathway for Anticancer Activity)

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(39565-05-4) 13C NMR [m.chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

Characterization of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative characterization workflow based on established methodologies for analogous 2-aminothiazole sulfonamides. This guide includes a proposed synthesis protocol, expected physicochemical and spectroscopic properties, and potential biological activities with associated mechanisms of action. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and similar chemical entities.

Introduction

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonamide moiety, a well-known pharmacophore, is a common strategy to enhance the therapeutic potential of heterocyclic systems. The title compound, this compound, combines these two key structural features, making it a molecule of significant interest for drug discovery and development. This guide details the essential physicochemical properties, a proposed synthetic route, and a comprehensive analytical characterization strategy.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39565-05-4 | [1] |

| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

Synthesis and Experimental Protocol

Proposed Synthesis Workflow

The synthesis is expected to proceed via the sulfonylation of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base.

Experimental Protocol

Materials:

-

2-Aminothiazole

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the desired product, this compound.

Spectroscopic Characterization

While specific spectral data for the title compound are not published, the expected characteristic peaks based on its structure are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are presented in Table 2. These are estimations based on the analysis of similar structures.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 8.0 - 8.5 | d | Protons ortho to the nitro group |

| Aromatic Protons | 7.8 - 8.2 | d | Protons ortho to the sulfonyl group |

| Thiazole Proton | 7.0 - 7.5 | s | C4-H of the thiazole ring |

| Amine Protons | 5.0 - 6.0 | br s | -NH₂ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Thiazole Carbon | 160 - 170 | C2 (attached to NH₂) |

| Aromatic Carbon | 145 - 155 | C-NO₂ |

| Aromatic Carbon | 140 - 150 | C-SO₂ |

| Thiazole Carbon | 135 - 145 | C5 (attached to SO₂) |

| Aromatic Carbons | 120 - 130 | Aromatic CHs |

| Thiazole Carbon | 110 - 120 | C4 |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed in Table 3.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium |

| N-O Stretch (nitro) | 1500 - 1550 and 1300 - 1350 | Strong |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong |

Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) for the molecular ion and major fragments in the mass spectrum of this compound are presented in Table 4.

| m/z | Assignment |

| 285 | [M]⁺ (Molecular Ion) |

| 221 | [M - SO₂]⁺ |

| 186 | [M - C₆H₄NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 100 | [C₃H₂N₂S]⁺ (2-aminothiazole fragment) |

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, compounds with the 2-aminothiazole sulfonamide scaffold have demonstrated a range of biological activities, including antimicrobial and antioxidant effects.

Antimicrobial Activity

Sulfonamide drugs are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth and replication.

Antioxidant Activity

Many heterocyclic compounds, including thiazole derivatives, have been reported to possess antioxidant properties. The potential antioxidant activity of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

DPPH Radical Scavenging Assay:

-

Prepare various concentrations of this compound in methanol or ethanol.

-

Add a fixed volume of a freshly prepared DPPH solution in the same solvent to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Use a standard antioxidant (e.g., ascorbic acid) as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion

This technical guide provides a foundational overview for the characterization of this compound. While direct experimental data is currently limited, the proposed synthetic and analytical methodologies, based on established knowledge of related compounds, offer a robust starting point for researchers. The potential for this molecule to exhibit interesting biological activities, particularly as an antimicrobial or antioxidant agent, warrants further investigation. The protocols and expected data presented herein are intended to facilitate and guide future research endeavors in the exploration of this promising 2-aminothiazole sulfonamide derivative.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds and general principles of spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a 4-nitrophenylsulfonyl group at the 5-position. The presence of these functional groups, particularly the sulfonyl and nitro moieties, suggests its potential as a scaffold in medicinal chemistry.

Molecular Formula: C₉H₇N₃O₄S₂

Molecular Weight: 285.30 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for related compounds such as 2-aminothiazole, 2-amino-5-nitrothiazole, and various aryl sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 | Doublet | 2H | Protons ortho to the nitro group on the phenyl ring |

| ~8.1 | Doublet | 2H | Protons meta to the nitro group on the phenyl ring |

| ~7.8 | Singlet | 1H | Thiazole-H4 |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C2 (Thiazole, attached to -NH₂) |

| ~150 | C4 (Thiazole) |

| ~148 | Carbon on the phenyl ring attached to the nitro group |

| ~145 | Carbon on the phenyl ring attached to the sulfonyl group |

| ~130 | C5 (Thiazole, attached to the sulfonyl group) |

| ~129 | Carbons on the phenyl ring ortho to the nitro group |

| ~124 | Carbons on the phenyl ring meta to the nitro group |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 285 | [M]⁺ (Molecular Ion) |

| 221 | [M - SO₂]⁺ |

| 156 | [M - C₆H₄NO₂]⁺ |

| 123 | [C₆H₄NO₂S]⁺ |

| 99 | [C₃H₃N₂S]⁺ (2-aminothiazole fragment) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch (amino group) |

| 1620-1580 | N-H bend (amino group) |

| 1530-1500 | Asymmetric N-O stretch (nitro group) |

| 1350-1330 | Symmetric N-O stretch (nitro group) |

| 1330-1290 | Asymmetric S=O stretch (sulfonyl group) |

| 1160-1120 | Symmetric S=O stretch (sulfonyl group) |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis: Modified Hantzsch Thiazole Synthesis

This proposed synthesis involves the reaction of a suitable α-halocarbonyl compound with thiourea, followed by sulfonation.

Materials:

-

2-Amino-5-bromothiazole

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 equivalent) in pyridine.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Purification: Wash the organic layer with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The following diagram illustrates the key functional groups and their expected influence on the spectroscopic properties of the molecule.

Caption: Functional Groups and Their Spectroscopic Signatures.

In-Depth Technical Guide: 13C NMR Spectrum of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. This document includes key spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram illustrating the process. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The sulfonyl and nitro functional groups further modulate its electronic properties and potential biological activity. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such organic compounds, providing unambiguous information about the carbon skeleton.

13C NMR Spectral Data

The 13C NMR spectrum of this compound has been reported, providing key insights into its molecular structure.[1] While the direct spectral data is curated by ChemicalBook, the following table summarizes the expected chemical shifts based on the analysis of its constituent moieties and data from related structures.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole Ring | ||

| C2 | ~168-170 | Carbon bearing the amino group, highly deshielded. |

| C4 | ~148-152 | Vinylic carbon of the thiazole ring. |

| C5 | ~102-105 | Carbon attached to the sulfonyl group. |

| 4-Nitrophenyl Ring | ||

| C1' (ipso) | ~140-145 | Carbon attached to the sulfonyl group. |

| C2'/C6' | ~128-130 | Aromatic carbons ortho to the sulfonyl group. |

| C3'/C5' | ~124-126 | Aromatic carbons meta to the sulfonyl group. |

| C4' (ipso) | ~150 | Carbon bearing the nitro group, highly deshielded. |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of high-purity this compound.[2][3] A higher concentration is generally preferable for 13C NMR due to its lower sensitivity compared to 1H NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar, aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.[2]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

3.2. NMR Instrument Parameters

The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-500 MHz).

Table 2: Suggested 13C NMR Acquisition Parameters

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 1D 13C experiment with proton decoupling. |

| Spectrometer Frequency | 100 or 125 MHz | For a 400 or 500 MHz spectrometer, respectively. |

| Pulse Width (P1) | ~30° flip angle | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2.0 s | Time allowed for nuclear spins to return to equilibrium. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is needed to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum to singlets for each carbon. |

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or the internal standard (TMS at 0 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining a 13C NMR spectrum.

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

This technical guide provides essential information regarding the 13C NMR spectrum of this compound. The tabulated predicted chemical shifts, detailed experimental protocol, and workflow diagram offer a comprehensive resource for researchers. Accurate acquisition and interpretation of 13C NMR data are fundamental for the structural verification and further development of this and related compounds in the field of medicinal chemistry.

References

- 1. This compound(39565-05-4) 13C NMR [m.chemicalbook.com]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

"physical and chemical properties of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its known characteristics, experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

Core Physical and Chemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| Melting Point | 222 °C | [1] |

| Predicted pKa | 1.04 ± 0.10 | [1] |

| Appearance | Off-white solid (based on a similar compound) | [2] |

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is not publicly available, it is indexed and can be found in specialized databases.

| Spectral Data Type | Availability | Source |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Available | [1] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [3] |

Experimental Protocols

Synthesis of this compound

General Synthetic Procedure (Adapted):

A solution of 2-aminothiazole in a suitable solvent (e.g., pyridine or dichloromethane) is cooled in an ice bath. To this solution, an equimolar amount of 4-nitrobenzenesulfonyl chloride is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Analytical Methods

The identity and purity of the synthesized compound can be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition of the compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of 2-aminothiazole derivatives is well-known for a wide range of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties.[5]

Furthermore, sulfonamide-containing compounds are a cornerstone of modern medicine, exhibiting antibacterial, diuretic, and hypoglycemic activities. The combination of the 2-aminothiazole scaffold with a sulfonamide moiety, as seen in the target molecule, suggests potential for synergistic or novel biological effects. For instance, various 2-aminothiazole sulfonamide derivatives have been investigated as potential antioxidants.[2]

Given the presence of the nitro group, a common feature in compounds with antimicrobial activity, this compound could be a candidate for screening in antimicrobial assays.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

Elucidation of the Molecular Structure of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. This document outlines a plausible synthetic pathway, detailed spectroscopic analysis, and a discussion of the potential biological significance of this molecule, which belongs to a class of compounds known for their diverse pharmacological activities.

Chemical Identity and Properties

This compound is a substituted aminothiazole derivative containing a sulfonamide linkage to a nitrophenyl group. The presence of the thiazole ring, a common scaffold in medicinal chemistry, coupled with the electron-withdrawing nitrophenylsulfonyl moiety, suggests potential for interesting biological and chemical properties.

| Property | Value |

| Molecular Formula | C₉H₇N₃O₄S₂ |

| Molecular Weight | 285.30 g/mol |

| CAS Number | 39565-05-4 |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from readily available starting materials. The general approach is based on established methods for the synthesis of 2-aminothiazole derivatives.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-bromothiazole. This intermediate can be synthesized by the bromination of 2-aminothiazole in a suitable solvent such as glacial acetic acid or chloroform. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. The reaction is typically carried out at room temperature.

Step 2: Sulfonylation of 4-nitroaniline. 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5°C to form the corresponding diazonium salt. This is followed by the addition of sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-nitrobenzenesulfonyl chloride.

Step 3: Suzuki or a similar cross-coupling reaction. The final step involves the coupling of 2-amino-5-bromothiazole with 4-nitrobenzenesulfonyl chloride. However, a more likely route would be the reaction of a suitable boronic acid derivative of the thiazole with the sulfonyl chloride, or vice-versa, under palladium catalysis. A more direct approach could be the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by a rearrangement or a direct sulfonation at the 5-position, although this is less controlled. A more reliable method would be the reaction of 2-amino-5-lithiothiazole (generated in situ from 2-amino-5-bromothiazole and a strong base like n-butyllithium) with 4-nitrobenzenesulfonyl chloride at low temperatures.

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available spectral data is limited, the expected data based on the proposed structure is summarized below.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 2H | Protons ortho to the nitro group |

| ~8.1 | Doublet | 2H | Protons meta to the nitro group |

| ~7.8 | Singlet | 1H | Thiazole ring proton (C4-H) |

| ~7.5 | Broad Singlet | 2H | Amino group protons (-NH₂) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 of thiazole (attached to -NH₂) |

| ~150 | C4 of nitrophenyl (attached to -NO₂) |

| ~145 | C1 of nitrophenyl (attached to -SO₂) |

| ~140 | C5 of thiazole (attached to -SO₂) |

| ~130 | C2/C6 of nitrophenyl |

| ~125 | C3/C5 of nitrophenyl |

| ~120 | C4 of thiazole |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (285.30 g/mol ). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and cleavage of the thiazole ring.

| m/z | Proposed Fragment Ion |

| 285 | [M]⁺ (Molecular Ion) |

| 239 | [M - NO₂]⁺ |

| 185 | [M - SO₂ - NO₂]⁺ |

| 155 | [4-nitrophenylsulfonyl]⁺ |

| 100 | [2-aminothiazole-5-yl]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching (thiazole ring) and N-H bending |

| 1530-1500 | Asymmetric N-O stretching (nitro group) |

| 1350-1300 | Symmetric N-O stretching (nitro group) |

| 1330-1290 | Asymmetric S=O stretching (sulfone) |

| 1160-1120 | Symmetric S=O stretching (sulfone) |

Structure Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression of synthesis and analysis.

Figure 2: General workflow for the structure elucidation of a novel compound.

Potential Biological Significance

-

Antimicrobial Activity: Sulfonamide drugs were among the first successful antimicrobial agents, and many thiazole derivatives also exhibit antibacterial and antifungal properties.[1][2] The combination of these two functionalities in the target molecule makes it a candidate for screening against various microbial pathogens.

-

Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by inhibiting key enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[2]

-

Antioxidant Activity: Certain 2-aminothiazole sulfonamide derivatives have been investigated for their antioxidant properties.[1] The electron-withdrawing nature of the nitrophenylsulfonyl group could influence the redox properties of the molecule.

Further research is warranted to explore the biological activity profile of this compound and to elucidate its mechanism of action in any identified signaling pathways.

References

An In-depth Technical Guide on 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a molecule of interest within the broader class of 2-aminothiazole sulfonamides. Due to the limited specific data available for this particular compound, this guide leverages information from structurally related molecules and the well-established properties of its constituent chemical classes to offer valuable insights for research and development.

Physicochemical Properties

Table 1: Melting Points of Structurally Related 2-Aminothiazole Derivatives

| Compound Name | Molecular Structure | Melting Point (°C) |

| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 214-215[1] | |

| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 205-206 | |

| 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 200-201 | |

| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide | 265-266[1] | |

| 3-nitro-N-(thiazol-2-yl)benzenesulfonamide | 204-205[1] | |

| N-(Thiazol-2-yl)benzenesulfonamide | 140-142[2] | |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 154-156[2] | |

| 2-Amino-4-(4-nitrophenyl)thiazole | 283-287 | |

| 2-Amino-5-nitrothiazole | 195-200 (decomposes) |

Experimental Protocols

Proposed Synthesis of this compound

A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives[1][2]. The proposed two-step synthesis is illustrated below.

Step 1: Halogenation of 2-Aminothiazole

The synthesis would likely begin with the halogenation of 2-aminothiazole at the 5-position. Bromination is a common method for this transformation.

-

Procedure: To a solution of 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), bromine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours. After completion, the mixture is poured into ice water, and the precipitated 2-amino-5-bromothiazole is collected by filtration, washed with water, and dried.

Step 2: Sulfonylation of 2-Amino-5-bromothiazole

The subsequent step involves a nucleophilic substitution reaction where the bromo-substituent is displaced by a sulfonyl group. A more common approach for creating the sulfonamide linkage is the reaction of an aminothiazole with a sulfonyl chloride. Therefore, an alternative and more direct approach would be the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride.

-

Procedure: A mixture of 2-aminothiazole (1 equivalent), 4-nitrobenzenesulfonyl chloride (1 equivalent), and a base such as sodium carbonate or pyridine in a solvent like dichloromethane or DMF is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

General Method for Melting Point Determination

The melting point of the synthesized compound would be determined using a standard capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube, which is then placed in the melting point apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not available. However, the broader class of 2-aminothiazole sulfonamides is well-documented for a range of biological activities, primarily as antimicrobial agents[3][4][5].

Antimicrobial Activity: Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria[6]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect[7]. They are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Other Potential Activities: Thiazole and sulfonamide scaffolds are present in drugs with various therapeutic applications, including anticancer and anti-inflammatory activities[1][8]. Therefore, it is plausible that this compound could be investigated for these effects as well.

Signaling Pathway: Mechanism of Action of Sulfonamides

The primary mechanism of action for sulfonamide-based drugs is the inhibition of the folic acid synthesis pathway in bacteria. A diagram illustrating this pathway is provided below.

Caption: Competitive inhibition of bacterial dihydropteroate synthase by sulfonamides.

References

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. excli.de [excli.de]

The Schotten-Baumann Synthesis of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis and functionalization are therefore of critical importance in drug discovery and development. The Schotten-Baumann reaction offers a robust and versatile method for the N-acylation of 2-aminothiazoles, providing access to a diverse range of derivatives. This technical guide provides an in-depth overview of the Schotten-Baumann synthesis of 2-aminothiazole derivatives, including its mechanism, detailed experimental protocols, and quantitative data.

Core Concepts: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides (or anhydrides).[1] The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous solution containing a base.[1] The base, commonly sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]

The mechanism proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable amide.[3][4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Schotten-Baumann reaction and a typical experimental workflow for the synthesis of 2-aminothiazole derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction parameters, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main strategic routes, each commencing from readily available starting materials.

Route 1: Direct Sulfonylation of 2-Aminothiazole

This is the most direct and reported method for the synthesis of the target compound. It involves the reaction of commercially available 2-aminothiazole with 4-nitrophenylsulfonyl chloride. The sulfonylation occurs at the 5-position of the thiazole ring.

Route 2: Synthesis via a 5-Substituted-2-aminothiazole Intermediate

This alternative approach involves the initial synthesis of a 2-aminothiazole derivative with a leaving group, such as a halogen, at the 5-position. This intermediate can then undergo a subsequent reaction to introduce the 4-nitrophenylsulfonyl moiety. While a more indirect route, it offers flexibility in the synthesis of related analogues.

Starting Materials

The following tables summarize the key starting materials required for the synthesis of this compound and its intermediates.

Table 1: Starting Materials for Direct Sulfonylation (Route 1)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |

| 4-Nitrophenylsulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Reagent |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | Base |

| Water | H₂O | 18.02 | Solvent |

Table 2: Starting Materials for Synthesis via 2-Amino-5-bromothiazole (Route 2 Intermediate)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |

| Bromine | Br₂ | 159.81 | Reagent |

| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Sulfonylation

This protocol is based on the direct N-sulfonylation of 2-aminothiazole.[1]

Reaction:

2-aminothiazole + 4-nitrobenzenesulfonyl chloride → 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide

Procedure:

-

In a suitable reaction vessel, dissolve sodium acetate (2.03 g, 14.97 mmol, 1.5 equiv.) in distilled water (15 mL).

-

To this solution, add 2-aminothiazole (1 g, 9.98 mmol, 1 equiv.) and 4-nitrobenzenesulfonyl chloride (2.43 g, 10.978 mmol, 1.1 equiv.).

-

Heat the reaction mixture to 80-85 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product will precipitate as a light brown powder.

-

Collect the solid by filtration, wash with water, and dry.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.29 | 70 | 168-170 |

Protocol 2: Synthesis of 2-Amino-5-bromothiazole (Intermediate for Route 2)

This protocol details the bromination of 2-aminothiazole at the 5-position.

Procedure:

-

Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a flask at 0 °C.

-

Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | 75 |

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic routes described.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Activity of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Note: While this document provides a framework for assessing the in vitro antibacterial activity of 2-aminothiazole derivatives, a literature search did not yield specific antibacterial data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole . The following protocols and data presentation formats are based on established methodologies for evaluating related 2-aminothiazole compounds and serve as a general guide for the investigation of novel derivatives within this class.

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial effects. Derivatives of 2-aminothiazole have shown promise against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, making them a significant area of interest in the development of new anti-infective agents. These application notes provide standardized protocols for determining the in vitro antibacterial efficacy of novel 2-aminothiazole derivatives.

Data Presentation: Summarizing Antibacterial Activity

Quantitative assessment of a compound's antibacterial activity is primarily achieved by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Data should be presented in a clear, tabular format to allow for easy comparison of a compound's activity against various bacterial strains.

Table 1: Representative Antibacterial Activity (MIC) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 |

Note: This table is illustrative and uses data from various 2-aminothiazole derivatives to demonstrate a standard presentation format.

Experimental Protocols

The following are detailed protocols for two standard methods used to determine the in vitro antibacterial activity of novel compounds.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Materials:

-

Test Compound (e.g., a 2-aminothiazole derivative)

-

Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test organisms and quality control strains, e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or McFarland densitometer

-

Incubator (35 ± 2°C)

-

Multichannel pipettes and sterile tips

Protocol:

-

Preparation of Test Compound Stock Solution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies into a tube with 3-5 mL of sterile saline.

-

Vortex the suspension to create a uniform turbidity.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.

-

Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the wells.

-

-

Plate Setup and Serial Dilution:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting dilution of the test compound in a separate tube by diluting the stock solution in CAMHB. Add 100 µL of this solution to well 1. This concentration should be twice the desired final highest concentration.

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.

-

Continue this two-fold serial dilution process from well 2 across to well 10.

-

Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no compound, no bacteria).

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the compound in each well to the final test concentration.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. A pellet at the bottom of a well indicates bacterial growth.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Application Notes: Anticancer Properties of 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole scaffold represents a promising class of synthetic tubulin polymerization inhibitors with potent anticancer activity.[1][2][3] These compounds have demonstrated significant growth inhibition across a panel of human cancer cell lines, including multidrug-resistant strains.[1][4][5] Their mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] This document provides a summary of their biological activity and detailed protocols for their evaluation.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of various 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivatives have been quantified against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, for the most potent compounds from a key study are summarized below.

| Compound ID | 2-Aryl/Heteroaryl Moiety | HeLa (Cervical Cancer) IC₅₀ (nM) | A549 (Lung Cancer) IC₅₀ (nM) | HT-29 (Colon Cancer) IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (nM) | Jurkat (T-cell Leukemia) IC₅₀ (nM) | K562 (Myelogenous Leukemia) IC₅₀ (nM) |

| 3b | 3-Thienyl | 2.4 | 210 | 78 | 4.8 | 4.3 | 4.9 |

| 3f | 4-Fluorophenyl | 29 | 380 | 110 | 12 | 19 | 24 |

| 3a | Phenyl | 32 | 470 | 170 | 18 | 21 | 22 |

| 3k | 4-Methoxyphenyl | 80 | 1100 | 290 | 29 | 51 | 54 |

Data extracted from Romagnoli et al., J. Med. Chem. 2012, 55, 13, 6140–6155.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of this compound class is the disruption of microtubule formation. By binding to the colchicine site on β-tubulin, these molecules prevent the polymerization of tubulin dimers into microtubules. This interference is critical as microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. The disruption leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.

Caption: Signaling pathway of thiazole derivatives.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the thiazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Thiazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) stock solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Thiazole compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (e.g., Paclitaxel - a polymerization promoter)

-

Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm.

-

UV-transparent 96-well plates

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice until use.

-

Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following to each well:

-

General Tubulin Buffer.

-

Serial dilutions of the test compound or controls (final DMSO concentration < 2%).

-

Purified tubulin (final concentration ~1-2 mg/mL or 10 µM).[1]

-

-

Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM. Mix gently.

-

Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot absorbance (OD 340 nm) versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

Caption: Workflow for Tubulin Polymerization Assay.

In Vivo Efficacy

The therapeutic potential of this class of compounds has been demonstrated in preclinical animal models. For instance, compound 3b was shown to significantly reduce the growth of HT-29 colon cancer xenografts in a nude mouse model, highlighting its promise as a potential clinical candidate.[1][2][3] Further in vivo studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and safety profiles of these novel agents.

References

- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential of 2-amino-5-(4-nitrophenylsulfonyl)thiazole as a kinase inhibitor. The document includes theoretical signaling pathways, generalized experimental workflows, and protocols based on common methodologies for evaluating similar aminothiazole-based kinase inhibitors.

Introduction